

Spectroscopic data (NMR, IR, Mass Spec) of "Mercury, bromophenyl-"

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Compound of Interest		
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Spectroscopic Profile of Bromophenylmercury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bromophenylmercury, a key organometallic compound with applications in organic synthesis and pharmaceutical research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The spectroscopic data for bromophenylmercury is crucial for its identification, characterization, and quality control. While comprehensive datasets for all isomers (ortho, meta, and para) are not readily available in a single source, this guide compiles and interprets the expected spectral features based on existing literature for closely related arylmercury compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of bromophenylmercury. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.



Table 1: Predicted ¹H NMR Chemical Shifts (δ) for p-Bromophenylmercury Compounds

Protons	Predicted Chemical Shift (ppm)	Multiplicity
H-2, H-6 (ortho to Hg)	7.2 - 7.5	Doublet
H-3, H-5 (meta to Hg)	7.4 - 7.7	Doublet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are influenced by the solvent and the specific counter-ion (e.g., bromide, acetate).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for p-Bromophenylmercury Compounds

Carbon Atom	Predicted Chemical Shift (ppm)
C-1 (ipso-C attached to Hg)	140 - 150
C-2, C-6 (ortho to Hg)	135 - 140
C-3, C-5 (meta to Hg)	128 - 132
C-4 (para to Hg, attached to Br)	120 - 125

Note: The large coupling constants between 199 Hg (a spin I = 1/2 nucleus with 16.87% natural abundance) and adjacent carbon and proton nuclei can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the bromophenylmercury molecule. The NIST WebBook indicates the availability of an IR spectrum for bromophenylmercury (CAS No. 1192-89-8), and the characteristic absorption bands are summarized below.[1][2]

Table 3: Characteristic IR Absorption Bands for Bromophenylmercury



Wavenumber (cm ⁻¹)	Vibration Type	
3100 - 3000	Aromatic C-H stretch	
1600 - 1550	C=C aromatic ring stretch	
1475 - 1425	C=C aromatic ring stretch	
~1070	C-H in-plane bending	
~1000	C-H in-plane bending	
800 - 850	C-H out-of-plane bending (para-substitution)	
~730	C-H out-of-plane bending	
Below 600	C-Hg and C-Br stretches	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of bromophenylmercury, aiding in its identification and structural confirmation. For diarylmercury compounds, a common fragmentation pathway involves the initial loss of an aryl radical, followed by the loss of the mercury atom.[3]

Table 4: Expected Mass Spectrometry Fragmentation for Bromophenylmercury (C₆H₅BrHg)

m/z	Fragment Ion	Description
358	[C ₆ H₅BrHg]+	Molecular ion (isotopic pattern due to Hg and Br)
201	[C ₆ H₅Hg]+	Loss of Bromine radical
156	[C ₆ H ₄ Br] ⁺	Loss of Phenylmercury radical
77	[C ₆ H₅] ⁺	Phenyl cation

Note: The isotopic distribution of mercury and bromine will result in a characteristic pattern for the molecular ion and bromine-containing fragments.



Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following sections detail standardized protocols for the analysis of organometallic compounds like bromophenylmercury.

NMR Sample Preparation

High-quality NMR spectra are obtained from properly prepared samples.[1][4]

- Sample Purity: Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.
- Solvent Selection: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. The choice of solvent can influence chemical shifts.
- Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
- Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Degassing: For air-sensitive samples, the solvent should be degassed, and the sample prepared under an inert atmosphere (e.g., nitrogen or argon).

IR Sample Preparation

FTIR analysis of solid organometallic compounds can be performed using several methods.[5] [6]

- KBr Pellet Method:
 - Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.



- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.
- Place the pellet in the spectrometer's sample holder for analysis.
- Nujol Mull Method:
 - Grind a few milligrams of the sample to a fine powder.
 - Add a small drop of Nujol (mineral oil) and grind further to create a smooth paste (mull).
 - Spread the mull thinly and evenly between two KBr or NaCl plates.
 - Mount the plates in the spectrometer. A reference spectrum of Nujol should be run separately for subtraction.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

Mass Spectrometry Sample Introduction

The choice of ionization and sample introduction technique is critical for obtaining a good mass spectrum of an organometallic compound.[7][8]

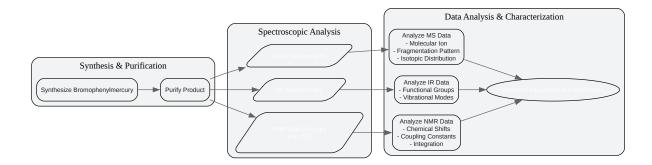
- Electron Ionization (EI):
 - This technique is suitable for volatile and thermally stable compounds.
 - The sample is introduced into the ion source via a direct insertion probe (for solids) or a gas chromatograph (for GC-amenable compounds).
 - The sample is heated under vacuum to promote vaporization and then ionized by a beam of electrons.
- Electrospray Ionization (ESI):



- ESI is a softer ionization technique suitable for less volatile or thermally sensitive compounds.
- The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.
- A high voltage is applied to the solution, creating a fine spray of charged droplets from which ions are desolvated and enter the mass analyzer.
- Handling Air-Sensitive Samples:
 - For air-sensitive compounds, sample preparation and introduction must be carried out under an inert atmosphere (e.g., in a glove box).
 - Solid samples can be loaded onto a probe within the glove box and quickly transferred to the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of bromophenylmercury.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of bromophenylmercury.

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